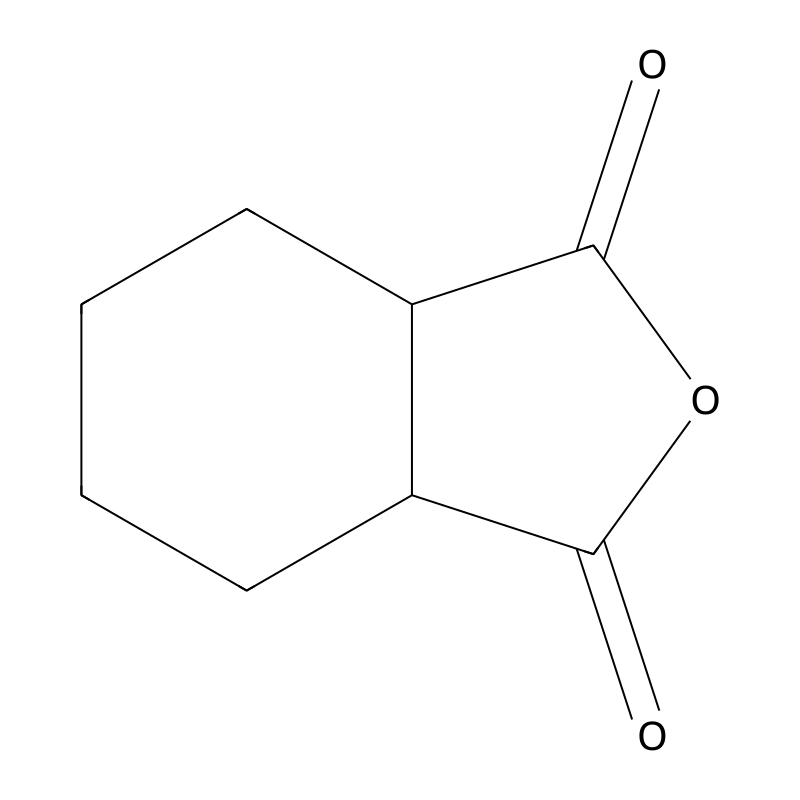Hexahydrophthalic anhydride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
In water, 1.76X10+3 mg/L at 25 °C (est)
Solubility in water: reaction
Synonyms
Canonical SMILES
Exposure Monitoring and Biomarkers:
- Biological monitoring: Researchers have investigated the use of urinary levels of Hexahydrophthalic Acid (HHP acid), a metabolite of HHPA, as a biomarker of occupational exposure to HHPA. Studies have shown a strong correlation between air levels of HHPA and urinary HHP acid levels, suggesting its potential as a non-invasive method for monitoring exposure in workplaces .
Toxicological Studies:
- Allergic sensitization: Studies have explored the potential of HHPA to induce allergic sensitization in workers exposed in manufacturing settings. These studies have shown positive associations between HHPA exposure and the presence of specific antibodies, indicating its potential role in occupational asthma and other allergic reactions .
Development of Alternative Materials:
Hexahydrophthalic anhydride is a saturated cyclic dicarboxylic anhydride with the molecular formula and a CAS number of 85-42-7. It is primarily used in the chemical industry as a monomer for polymerization processes, particularly in the production of polyester resins, binders, and paints. The compound is colorless, odorless, and appears as a glassy solid at room temperature, which is close to its melting point of approximately 38°C. Hexahydrophthalic anhydride is slightly soluble in water but readily dissolves in organic solvents such as acetone, ethanol, benzene, and chloroform
Hexahydrophthalic anhydride exhibits reactivity typical of cyclic carboxylic acid anhydrides. It reacts with strong acids, bases, oxidizing agents, amines, and alcohols, often generating significant heat during these reactions. Upon contact with water, it hydrolyzes to form hexahydrophthalic acid. The compound can also undergo polymerization when used as a hardener in epoxy resins
Hexahydrophthalic anhydride has a wide range of applications: Hexahydrophthalic anhydride is known for its sensitizing properties and potential health hazards. It can cause respiratory irritation and sensitization upon inhalation and may lead to allergic reactions and bronchial asthma. Skin contact can result in irritation and allergic reactions, while eye exposure can cause severe burns
Hexahydrophthalic anhydride can be synthesized through several methods: Studies have shown that hexahydrophthalic anhydride can interact with biological systems by covalently binding to proteins. This interaction can lead to sensitization reactions in exposed individuals. Research indicates that exposure through inhalation can result in rapid absorption into the bloodstream, primarily affecting mucosal tissues . Hexahydrophthalic anhydride belongs to a family of cyclic dicarboxylic anhydrides. Here are some similar compounds: Hexahydrophthalic anhydride stands out due to its enhanced weather resistance and lower viscosity compared to phthalic anhydride and isophthalic acid. This makes it particularly valuable for applications requiring high-performance materials with reduced environmental impact from solvents
Corrosive;Irritant;Health Hazard
Compound Molecular Formula Key Characteristics Phthalic Anhydride Commonly used in resins; lower viscosity than hexahydrophthalic anhydride. Isophthalic Acid Used in high-performance polymers; offers different mechanical properties. Maleic Anhydride Utilized in unsaturated polyester resins; more reactive than hexahydrophthalic anhydride. Uniqueness of Hexahydrophthalic Anhydride
Physical Description
SOLID IN VARIOUS FORMS.
Dry powder or solid in various forms, or clear, colorless, viscous liquid.
Color/Form
... becomes a glassy solid at 35-36 °C
XLogP3
Boiling Point
564.8°F
Flash Point
300.2°F
Vapor Density
1.19
Density
5.3
LogP
21.4
Melting Point
35-36 °C
89.6°F
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 467 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 466 of 467 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (99.79%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H334 (99.79%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
MeSH Pharmacological Classification
Vapor Pressure
Vapor pressure, Pa at 25 °C: 0.9
5.35x10(-2)
Pictograms



Other CAS
85-42-7
Wikipedia
Biological Half Life
Methods of Manufacturing
General Manufacturing Information
Paint and coating manufacturing
Plastic material and resin manufacturing
Services
Wholesale and retail trade
1,3-Isobenzofurandione, hexahydro-: ACTIVE
Storage Conditions
Dates
Explore Compound Types








